Cyclohexane-PEG1-Br

描述

BenchChem offers high-quality Cyclohexane-PEG1-Br suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexane-PEG1-Br including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromoethoxycyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEJARKPVINFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclohexane-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Cyclohexane-PEG1-Br, a monofunctional PEG linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and a representative experimental protocol for its application in PROTAC synthesis.

Chemical Properties and Identification

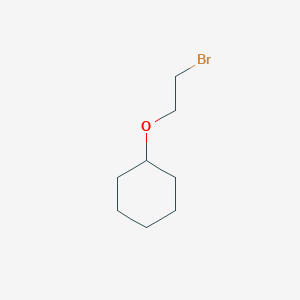

Cyclohexane-PEG1-Br, chemically known as (2-bromoethoxy)cyclohexane, is a valuable building block in the construction of PROTACs. Its structure incorporates a cyclohexyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal bromide. This combination of a lipophilic cyclohexyl moiety and a hydrophilic PEG spacer can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The terminal bromine atom serves as a reactive handle for conjugation to a ligand for either the target protein or an E3 ubiquitin ligase.

Table 1: Chemical Identification of Cyclohexane-PEG1-Br

| Identifier | Value |

| Chemical Name | (2-bromoethoxy)cyclohexane |

| Synonyms | Cyclohexane-PEG1-Br |

| CAS Number | 131665-94-6 |

| Molecular Formula | C₈H₁₅BrO |

| Molecular Weight | 207.11 g/mol |

| Chemical Structure |

|

| SMILES | BrCCOC1CCCCC1 |

| InChI | InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 |

| InChIKey | RIEJARKPVINFOD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Cyclohexane-PEG1-Br

| Property | Value | Source |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% | |

| Storage | Dry, dark, and at -20°C for long-term storage |

Spectroscopic Data (Representative)

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.80 - 3.75 | t | 2H | -O-CH₂ -CH₂-Br |

| 3.45 - 3.40 | t | 2H | -O-CH₂-CH₂ -Br |

| 3.35 - 3.25 | m | 1H | -O-CH -(cyclohexyl) |

| 1.95 - 1.85 | m | 2H | Cyclohexyl-H (axial) |

| 1.75 - 1.65 | m | 2H | Cyclohexyl-H (equatorial) |

| 1.55 - 1.45 | m | 1H | Cyclohexyl-H |

| 1.35 - 1.15 | m | 5H | Cyclohexyl-H |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 78.5 | -O-CH -(cyclohexyl) |

| 70.0 | -O-CH₂ -CH₂-Br |

| 32.0 | -O-CH₂-CH₂ -Br |

| 31.5 | Cyclohexyl-C |

| 25.5 | Cyclohexyl-C |

| 24.0 | Cyclohexyl-C |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930, 2855 | Strong | C-H stretch (cyclohexyl) |

| 1450 | Medium | C-H bend (cyclohexyl) |

| 1100 | Strong | C-O stretch (ether) |

| 650 | Medium | C-Br stretch |

Table 6: Predicted Mass Spectrometry Data

| m/z | Ion |

| 207/209 | [M]⁺ (isotopic pattern for Br) |

| 127 | [M - Br]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

Representative Synthesis of (2-bromoethoxy)cyclohexane

This protocol is a representative method and may require optimization.

Materials:

-

Strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of cyclohexanol (1.0 eq) in dichloromethane (DCM), add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Add 2-bromoethanol (1.2 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (2-bromoethoxy)cyclohexane.

Caption: A representative workflow for the synthesis of (2-bromoethoxy)cyclohexane.

Representative Protocol for PROTAC Synthesis using Cyclohexane-PEG1-Br

This protocol describes a representative two-step synthesis of a PROTAC, where Cyclohexane-PEG1-Br is used to link a hypothetical protein of interest (POI) ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (e.g., containing a carboxylic acid).

Step 1: Conjugation of Cyclohexane-PEG1-Br to the POI Ligand

Materials:

-

POI-nucleophile (e.g., POI-OH)

-

Cyclohexane-PEG1-Br

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the POI-nucleophile (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add Cyclohexane-PEG1-Br (1.2 eq) to the reaction mixture.

-

Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-linker intermediate (POI-O-PEG1-Cyclohexane).

Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

Materials:

-

POI-linker intermediate (from Step 1)

-

E3-ligase-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure:

-

The terminal bromine of the POI-linker intermediate must first be converted to an amine. This can be achieved through a variety of methods, such as reaction with sodium azide (B81097) followed by reduction. For the purpose of this representative protocol, we will assume a POI-linker-NH₂ is available.

-

Dissolve the E3-ligase-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of the POI-linker-NH₂ (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

Caption: A two-step workflow for the synthesis of a PROTAC using Cyclohexane-PEG1-Br.

Conclusion

Cyclohexane-PEG1-Br is a versatile linker for the synthesis of PROTACs, offering a balance of lipophilicity and hydrophilicity. The terminal bromide allows for straightforward conjugation to various functional groups on protein ligands. The provided representative protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel PROTAC molecules. It is important to note that the provided experimental protocols are representative and may require optimization for specific substrates and reaction scales.

Synthesis of Cyclohexane-PEG1-Br: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Cyclohexane-PEG1-Br, scientifically known as 1-bromo-2-(cyclohexylmethoxy)ethane. The synthesis is conceptualized as a two-step process, beginning with the formation of an ether linkage via the Williamson ether synthesis, followed by the bromination of the resulting alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Proposed Synthesis Route

The synthesis of Cyclohexane-PEG1-Br is proposed to proceed through a two-step reaction sequence. The first step involves the Williamson ether synthesis, a reliable method for forming ethers, by reacting cyclohexanemethanol (B47985) with 2-bromoethanol. The resulting intermediate, 2-(cyclohexylmethoxy)ethanol, is then converted to the final product in the second step through bromination using phosphorus tribromide (PBr₃). This method is favored for its efficiency in converting primary alcohols to alkyl bromides while minimizing side reactions like carbocation rearrangements.

Caption: Proposed two-step synthesis of Cyclohexane-PEG1-Br.

Quantitative Data Summary

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Value |

| Reactants | |

| Cyclohexanemethanol | 1.0 eq |

| Sodium Hydride (60% in mineral oil) | 1.2 eq |

| 2-Bromoethanol | 1.1 eq |

| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous |

| Temperature | 0 °C to reflux |

| Reaction Time | 12-24 hours |

| Estimated Yield | 70-85% |

Table 2: Reaction Parameters for Bromination

| Parameter | Value |

| Reactant | 2-(cyclohexylmethoxy)ethanol |

| Reagent | Phosphorus tribromide (PBr₃) |

| Stoichiometry | 1.0 eq alcohol : 0.4 eq PBr₃ |

| Solvent | Dichloromethane (CH₂Cl₂), anhydrous |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Estimated Yield | 80-90% |

Experimental Protocols

Step 1: Synthesis of 2-(cyclohexylmethoxy)ethanol

This procedure details the Williamson ether synthesis to form the intermediate alcohol.

Workflow Diagram:

Caption: Experimental workflow for the Williamson ether synthesis.

Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (THF). Cyclohexanemethanol (1.0 eq) is added, and the solution is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium salt of cyclohexanemethanol.

-

Etherification: 2-Bromoethanol (1.1 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated to reflux and maintained for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 2-(cyclohexylmethoxy)ethanol.

Step 2: Synthesis of Cyclohexane-PEG1-Br

This procedure details the bromination of the intermediate alcohol to yield the final product.

Workflow Diagram:

References

An In-depth Technical Guide to Cyclohexane-PEG1-Br (CAS Number 131665-94-6) for Drug Development Professionals

Introduction

Cyclohexane-PEG1-Br, with the CAS number 131665-94-6, is a chemical compound increasingly utilized in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a versatile linker in the construction of these innovative therapeutic agents. This document is intended for researchers, scientists, and professionals in the drug development industry.

Chemical Identity and Physicochemical Properties

Cyclohexane-PEG1-Br, also known as (2-bromoethoxy)cyclohexane, is a bifunctional molecule featuring a cyclohexane (B81311) moiety and a short polyethylene (B3416737) glycol (PEG) chain terminated with a reactive bromine atom. The presence of the PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.

A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 131665-94-6 |

| Molecular Formula | C8H15BrO |

| Molecular Weight | 207.11 g/mol |

| Appearance | Liquid |

| Density | 1.27 g/cm³ |

| Boiling Point | 242.2 ± 13.0 °C (Predicted) |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. For long-term storage, -20°C is recommended. |

Synthesis of Cyclohexane-PEG1-Br

While specific proprietary synthesis methods may vary between suppliers, a plausible and common method for the synthesis of (2-bromoethoxy)cyclohexane is the Williamson ether synthesis. This method involves the reaction of a cyclohexoxide with a bromo-containing electrophile.

Conceptual Experimental Protocol: Williamson Ether Synthesis

-

Formation of Sodium Cyclohexoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (B46403) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.

-

Etherification: To the freshly prepared sodium cyclohexoxide solution, add 1,2-dibromoethane (B42909) dropwise at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 50-70°C) and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure (2-bromoethoxy)cyclohexane.

Role in PROTAC Synthesis

Cyclohexane-PEG1-Br serves as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The primary function of the linker is to position the POI and the E3 ligase in a productive ternary complex to facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.

The reactive bromine atom in Cyclohexane-PEG1-Br allows for its covalent attachment to a nucleophilic functional group on either the POI ligand or the E3 ligase ligand. This is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol: Conjugation of Cyclohexane-PEG1-Br to a Nucleophilic Ligand

This protocol provides a general methodology for the alkylation of a primary or secondary amine, or a phenol (B47542) with Cyclohexane-PEG1-Br.

Materials:

-

POI ligand or E3 ligase ligand containing a primary/secondary amine or a phenolic hydroxyl group.

-

Cyclohexane-PEG1-Br

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophilic ligand (1 equivalent) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.

-

Add Cyclohexane-PEG1-Br (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevate the temperature (e.g., 50-80°C) to facilitate the reaction. Monitor the reaction progress by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired linker-ligand conjugate.

Analytical Characterization

Thorough characterization of the synthesized Cyclohexane-PEG1-Br and the resulting PROTAC molecules is crucial to ensure their identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is typically employed.

Spectroscopic and Spectrometric Data (Predicted/Typical):

| Technique | Expected Observations for Cyclohexane-PEG1-Br |

| ¹H NMR | Signals corresponding to the cyclohexane ring protons, the methylene (B1212753) protons of the PEG linker, and the methylene protons adjacent to the bromine atom. |

| ¹³C NMR | Resonances for the carbons of the cyclohexane ring and the PEG linker. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for bromine-containing molecules. |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the cyclohexane and PEG moieties, and a C-O-C ether stretch. |

PROTAC Synthesis and Characterization Workflow

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and extensive biological evaluation. The following diagram illustrates a typical workflow for the synthesis and characterization of a PROTAC utilizing a linker such as Cyclohexane-PEG1-Br.

Caption: A workflow for the synthesis and characterization of a PROTAC.

Conclusion

Cyclohexane-PEG1-Br is a valuable building block in the construction of PROTACs, offering a balance of desirable physicochemical properties and reactive functionality. Its cyclohexane component can contribute to the overall shape and rigidity of the linker, while the PEG spacer enhances solubility and permeability. The terminal bromide provides a reliable handle for conjugation to protein-targeting ligands. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective implementation in the development of novel protein-degrading therapeutics. This guide provides a foundational understanding for researchers and professionals working at the forefront of targeted protein degradation.

In-Depth Technical Guide: Cyclohexane-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information on the physicochemical properties of Cyclohexane-PEG1-Br, a bifunctional molecule increasingly utilized in the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).

Physicochemical Data

The fundamental properties of Cyclohexane-PEG1-Br are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 207.11 g/mol | [1][2] |

| Chemical Formula | C8H15BrO | [1][2] |

| Exact Mass | 206.0300 | [2] |

| CAS Number | 131665-94-6 | [1] |

| IUPAC Name | (2-bromoethoxy)cyclohexane | [1][2] |

| Elemental Analysis | C: 46.39%; H: 7.30%; Br: 38.58%; O: 7.72% | [2] |

Structural Information

The structure of Cyclohexane-PEG1-Br consists of a cyclohexane (B81311) ring linked to a bromine atom via a single polyethylene (B3416737) glycol (PEG) unit. This structure is critical to its function as a linker in PROTAC synthesis.

DOT Script for Molecular Structure Logic

Caption: Logical relationship of the core components of Cyclohexane-PEG1-Br.

Experimental Protocols

The following outlines a general protocol for the utilization of Cyclohexane-PEG1-Br in the synthesis of a PROTAC molecule. This is a representative workflow and may require optimization based on the specific ligands being conjugated.

DOT Script for Experimental Workflow

Caption: General experimental workflow for PROTAC synthesis using Cyclohexane-PEG1-Br.

References

Determining the Solubility of Cyclohexane-PEG1-Br in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-PEG1-Br, a monofunctional polyethylene (B3416737) glycol (PEG) derivative containing a cyclohexane (B81311) group and a bromine terminus, is a valuable linker in the field of targeted protein degradation. Specifically, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety. The solubility of this linker in common organic solvents is a critical parameter for its handling, storage, and use in subsequent synthetic reactions. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used aprotic solvent in drug discovery and development, known for its ability to dissolve a broad range of compounds. This guide provides a comprehensive overview of the solubility of Cyclohexane-PEG1-Br in DMSO, including methodologies for its quantitative determination, in the absence of specific publicly available solubility data.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for Cyclohexane-PEG1-Br in DMSO has not been published in peer-reviewed literature or technical data sheets. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Parameter | Value | Temperature (°C) | Method |

| Kinetic Solubility | User-determined | User-determined | e.g., Turbidimetric Assay |

| Thermodynamic Solubility | User-determined | User-determined | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer, and is often used in high-throughput screening.[1][2][3][4] Thermodynamic solubility, considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium and is typically determined using the shake-flask method.[5]

Kinetic Solubility Determination via Turbidimetry

This method is a high-throughput approach to estimate solubility by measuring the turbidity that results from a compound precipitating out of solution.

Materials:

-

Cyclohexane-PEG1-Br

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Microplate reader with turbidity measurement capabilities (nephelometer or spectrophotometer at a wavelength such as 650 nm)

-

Multichannel pipette

-

Thermomixer

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Cyclohexane-PEG1-Br in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[2]

-

Turbidity Measurement: Measure the turbidity of each well using a microplate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered more accurate than kinetic methods.

Materials:

-

Cyclohexane-PEG1-Br (solid)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Syringe filters (e.g., 0.45 µm PTFE)

Protocol:

-

Sample Preparation: Add an excess amount of solid Cyclohexane-PEG1-Br to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of DMSO to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Prepare a series of standard solutions of Cyclohexane-PEG1-Br in DMSO of known concentrations. Analyze both the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of Cyclohexane-PEG1-Br in the saturated solution. This concentration represents the thermodynamic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like Cyclohexane-PEG1-Br in a research and development setting.

References

The Crucial Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and the stability of the crucial ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[1]

This in-depth technical guide explores the multifaceted role of PEG linkers in the design and optimization of PROTACs. It provides a comprehensive overview of their impact on key drug-like properties, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental workflows.

The Impact of PEG Linkers on PROTAC Physicochemical Properties and Efficacy

The incorporation of PEG linkers into PROTACs significantly influences their pharmacological profile. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can address the common challenge of poor solubility often associated with the large and lipophilic nature of PROTAC molecules.[1] However, the impact on cell permeability is more complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.[2][3]

The length of the PEG linker is a paramount consideration in PROTAC design. An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] A linker that is too short can lead to steric hindrance, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[5] The optimal length is therefore empirically determined for each target and E3 ligase pair.

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of various PROTACs, compiled from the literature.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds | Reference |

| BRD4-Targeting PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 | [2] |

| BRD4-Targeting PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 | [2] |

| BRD4-Targeting PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 | [2] |

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. Data illustrates the trend of decreasing lipophilicity (cLogP) and increasing topological polar surface area (TPSA) and rotatable bonds with increasing PEG chain length.

| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BRD4 | PEG2 | >1000 | <20 | HeLa | [6] |

| BRD4 | PEG3 | 150 | ~60 | HeLa | [6] |

| BRD4 | PEG4 | 25 | >90 | HeLa | [6] |

| BRD4 | PEG5 | 8 | >95 | HeLa | [6] |

| BRD4 | PEG6 | 15 | >90 | HeLa | [6] |

| BTK | NC-1 (non-covalent) | 2.2 | 97 | Mino | [7] |

| BTK | IR-1 (irreversible, PEG linker) | 13 | 98 | Mino | [7] |

| BTK | IR-2 (irreversible, longer PEG linker) | 35 | 98 | Mino | [7] |

| ERα | 12-atom linker | ~100 | ~75 | MCF-7 | [8] |

| ERα | 16-atom linker | ~10 | >90 | MCF-7 | [8] |

| ERα | 20-atom linker | ~50 | ~80 | MCF-7 | [8] |

Table 2: Influence of PEG Linker Length on the Degradation Efficiency of Various PROTACs. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed. This data highlights the critical importance of optimizing linker length for maximal potency.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PROTAC with a Bifunctional PEG Linker

This protocol outlines a common strategy for synthesizing a PROTAC using a bifunctional PEG linker, for example, an amine-PEG-acid linker, to connect a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

-

POI ligand with a suitable functional group (e.g., an amine).

-

E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid).

-

Amine-PEGn-COOH linker.

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Base (e.g., DIPEA).

-

Anhydrous solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., preparative HPLC).

Procedure:

-

First Coupling Reaction (Formation of E3 Ligase-Linker Intermediate): a. Dissolve the E3 ligase ligand (1.0 eq) and the Amine-PEGn-COOH linker (1.1 eq) in anhydrous DMF. b. Add the coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 ligase-linker intermediate.

-

Second Coupling Reaction (Formation of the Final PROTAC): a. Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF. b. Add coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature overnight, monitoring progress by LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC. e. Characterize the final product by 1H NMR, 13C NMR, and HRMS.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[5][9][10]

Materials:

-

Cell line expressing the target protein.

-

PROTAC stock solution in DMSO.

-

Vehicle control (DMSO).

-

Cell culture medium and supplements.

-

Ice-cold PBS.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice for 30 minutes. c. Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize protein bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation versus PROTAC concentration to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.[2][5]

Materials:

-

Purified target protein.

-

Purified E3 ligase (or its substrate-binding domain).

-

PROTAC solution.

-

ITC buffer (e.g., PBS or HEPES-buffered saline).

-

Isothermal titration calorimeter.

Procedure:

-

Determine Binary Binding Affinities: a. PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity. b. PROTAC to Target Protein (KD2): Titrate the PROTAC into a solution of the target protein to determine the binding affinity.

-

Determine Ternary Complex Formation: a. Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein. b. Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.

-

Data Analysis: a. Fit the titration data to an appropriate binding model to determine the dissociation constant (KD) for each interaction. b. Calculate the cooperativity factor (α) using the equation: α = (KD1 * KD2) / (KD_ternary1 * KD_ternary2), where KD_ternary represents the affinity of one protein for the PROTAC in the presence of the other protein. An α value greater than 1 indicates positive cooperativity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC technology. The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 10. resources.revvity.com [resources.revvity.com]

The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[5][6] This guide delves into the core principles of PROTAC linker chemistry, providing a technical overview of its design, synthesis, and profound impact on degrader efficacy.

Core Principles of PROTAC Linkers: More Than Just a Connection

The primary role of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's characteristics—its length, composition, rigidity, and attachment points—dictate the geometry and stability of this complex.[5][6]

-

Length: An optimal linker length is crucial. A linker that is too short can cause steric clashes, preventing the ternary complex from forming.[1][4] Conversely, a linker that is too long may lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[1] The ideal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[7]

-

Composition: The chemical makeup of the linker significantly impacts the PROTAC's drug-like properties. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can enhance aqueous solubility.[8][9] Hydrophobic linkers, like alkyl chains, may improve cell permeability.[10]

-

Flexibility and Rigidity: Flexible linkers (e.g., alkyl and PEG chains) allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[6] However, high flexibility can also lead to an entropic penalty upon binding.[6] Rigid linkers (e.g., those containing cycloalkane, alkyne, or triazole moieties) can pre-organize the PROTAC into a favorable conformation, potentially improving selectivity and metabolic stability.[2][6]

-

Attachment Points (Exit Vectors): The points at which the linker connects to the two ligands are critical. The linker must be attached at a position that does not disrupt the essential binding interactions of the ligands with their respective proteins.[4][5]

// Nodes PROTAC [label="PROTAC\n(Warhead-Linker-Anchor)", fillcolor="#F1F3F4"]; POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="Ubiquitin (Ub)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUbPOI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=ellipse, fillcolor="#F1F3F4"];

// Edges PROTAC -> POI [label="Binds"]; PROTAC -> E3 [label="Binds"]; POI -> TernaryComplex; E3 -> TernaryComplex; TernaryComplex -> PolyUbPOI [label="Ubiquitination"]; Ub -> TernaryComplex [style=dashed]; PolyUbPOI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Proteasome -> PROTAC [label="Release & Recycle", style=dashed, dir=back]; } caption: PROTAC-mediated protein degradation pathway.

Common Linker Chemistries

The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains.[8] These are often used due to their synthetic accessibility and the ease with which their length can be modified.[8]

-

Alkyl and Polyethylene Glycol (PEG) Linkers: These flexible linkers are the workhorses of initial PROTAC design.[8] Alkyl chains are hydrophobic, while PEG linkers are hydrophilic and can improve a PROTAC's solubility and pharmacokinetic properties.[8][9][10] Approximately 55% of reported PROTACs use PEG linkers, and about 30% use alkyl chains.[8]

-

Rigid Linkers: To improve upon the often-poor pharmacokinetic properties of flexible linkers, more rigid motifs are being incorporated. These include alkynes, triazoles (often formed via "click chemistry"), and saturated heterocycles like piperazine (B1678402) and piperidine.[2][8] These elements reduce the number of rotatable bonds, which can lead to improved cell permeability and metabolic stability.[6]

The Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights

Systematic modification of the linker is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from studies that demonstrate the critical impact of linker length and composition on degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ).

Table 1: Effect of Linker Length on Degradation Potency

| Target Protein | E3 Ligase | PROTAC Series | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference(s) |

| ERα | VHL | Estradiol-based | 9 | >10 µM | ~50 | [11] |

| 12 | ~5 µM | ~75 | [11] | |||

| 16 | ~1 µM | ~95 | [11] | |||

| 19 | ~5 µM | ~70 | [11] | |||

| 21 | >10 µM | ~60 | [11] | |||

| TBK1 | CRBN | TBK1 inhibitor-based | < 12 | No degradation | - | [11] |

| 21 | 3 nM | 96 | [11] | |||

| 29 | 292 nM | 76 | [11] | |||

| BRD4 | CRBN | JQ1-based (PEG Linker) | 0 PEG units (short) | < 0.5 µM | - | [8] |

| 1-2 PEG units | > 5 µM | - | [8] | |||

| 4-5 PEG units (long) | < 0.5 µM | - | [8] |

Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Optimal values are highlighted in bold.

Table 2: Effect of Linker Composition on Physicochemical Properties and Cell Permeability

This table presents data for a series of VHL-recruiting PROTACs targeting ERK5, demonstrating how linker composition affects key properties related to oral bioavailability.[12][13] Cell permeability is represented as the ratio of in-cellulo to in-vitro potency. A lower ratio indicates higher permeability.

| PROTAC ID | Linker Type | cLogP | TPSA (Ų) | Rotatable Bonds | Cell Permeability (in-cellulo/in-vitro ratio) |

| 1 | Flexible Aliphatic | 7.6 | 179 | 19 | 14 (Low) |

| 2 | Flexible PEG-like | 5.5 | 197 | 19 | 1.2 (High) |

| 3 | Amide-containing | 6.0 | 207 | 16 | 3.5 (Medium-High) |

| 4 | Phenyl-containing | 7.2 | 179 | 16 | 5.3 (Medium-Low) |

| 8 | Piperidine-containing | 6.2 | 179 | 14 | 3.9 (Medium-High) |

Note: TPSA stands for Topological Polar Surface Area.

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to synthesize the molecules and assess their biological activity.

PROTAC Synthesis via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[8][14][]

Objective: To couple a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.

Materials:

-

Alkyne-functionalized POI ligand

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water)

Procedure:

-

Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.

-

Add sodium ascorbate (e.g., 0.3 equivalents) to the solution.

-

Add CuSO₄ (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC product using flash column chromatography or preparative HPLC to yield the final 1,4-disubstituted triazole-linked PROTAC.[14][16]

// Nodes A [label="Select POI Ligand\n& E3 Ligase Ligand"]; B [label="Identify Attachment\nPoints (Exit Vectors)"]; C [label="Synthesize Ligands with\nReactive Handles\n(e.g., Azide, Alkyne)"]; D [label="Synthesize Linker Library\n(Varying Length/Composition)"]; E [label="Couple Ligands to Linkers\n(e.g., Click Chemistry, Amide Coupling)", fillcolor="#FBBC05"]; F [label="Purify & Characterize\nPROTAC Library"]; G [label="Biological Evaluation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Ternary Complex\nFormation Assay\n(e.g., AlphaScreen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Protein Degradation\nAssay (e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Analyze SAR\n(DC50, Dmax vs. Linker)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Lead Optimization", shape=oval];

// Edges A -> B -> C; D -> E; C -> E; E -> F -> G; G -> H [label="Assess Proximity"]; G -> I [label="Assess Function"]; H -> J; I -> J; J -> K [label="Identify Optimal Linker"]; K -> A [style=dashed, label="Iterate Design"]; } caption: Workflow for PROTAC linker optimization.

Western Blot for Protein Degradation

Western blotting is the most common method to directly measure the reduction in the level of a target protein following PROTAC treatment.[2][17][18]

Objective: To quantify the degradation of a POI in cultured cells after treatment with a PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[2]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[2]

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the POI.

-

Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[2]

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample.[2]

-

AlphaScreen for Ternary Complex Formation

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[19][20]

Objective: To measure the relative ability of a PROTAC to induce the proximity of a POI and an E3 ligase.

Principle: One protein (e.g., a GST-tagged POI) is bound to Donor beads, and the other protein (e.g., a His-tagged E3 ligase) is bound to Acceptor beads. When the PROTAC brings the two proteins together, the beads come into close proximity (~200 nm). Upon excitation, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[19][21]

Procedure:

-

Reagent Preparation: Prepare solutions of the tagged POI, the tagged E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.

-

Assay Plate Setup: In a microplate, add the POI, the E3 ligase, and serially diluted concentrations of the PROTAC.

-

Incubation: Incubate the mixture to allow for complex formation.

-

Bead Addition: Add the Donor and Acceptor beads (e.g., Anti-GST Donor beads and Nickel Chelate Acceptor beads) and incubate in the dark.[21]

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A characteristic bell-shaped curve is typically observed.[19][20] The peak of the curve represents the maximum level of ternary complex formation, and its height can be used to rank the potency of different PROTACs in inducing this complex.

Conclusion and Future Directions

The linker is a central, multifaceted component that governs the ultimate success of a PROTAC. The historical "trial-and-error" approach to linker design is steadily being augmented by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and machine learning are beginning to provide deeper insights into the complex interplay between the linker and the ternary complex.[8] This will undoubtedly accelerate the development of next-generation protein degraders with superior potency, selectivity, and drug-like properties, further unlocking the vast therapeutic potential of the PROTAC modality.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Ternary complex formation - Profacgen [profacgen.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. labonline.com.au [labonline.com.au]

Navigating the Purity Landscape of Cyclohexane-PEG1-Br: A Technical Guide for Researchers

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the quality and characterization of chemical tools are paramount. This technical guide offers an in-depth perspective on the purity specifications of Cyclohexane-PEG1-Br, a monofunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document outlines typical purity standards, analytical methodologies for verification, and the functional context of this linker in the PROTAC mechanism.

Core Purity Specifications

Cyclohexane-PEG1-Br, chemically known as (2-bromoethoxy)cyclohexane, is a key building block in the construction of PROTACs. Its purity is critical to ensure the reproducibility and reliability of experimental results. While the exact specifications can vary by supplier and batch, a general standard has been established in the research chemicals market.

Quantitative data from various suppliers indicates a typical purity specification of ≥97% or ≥98% . For precise data, researchers are consistently advised to consult the Certificate of Analysis (CoA) provided with a specific batch. The appearance of the compound is generally a solid powder.

| Parameter | Typical Specification | Notes |

| Purity | ≥97% or ≥98% | As determined by analytical techniques such as HPLC or NMR. The Certificate of Analysis for a specific lot should be consulted for precise values.[1][2] |

| Chemical Name | (2-bromoethoxy)cyclohexane | - |

| CAS Number | 131665-94-6 | - |

| Molecular Formula | C8H15BrO | - |

| Molecular Weight | 207.11 g/mol | - |

| Appearance | Solid Powder | - |

| Solubility | Soluble in DMSO | - |

Analytical Methodologies for Purity Assessment

The characterization of polyethylene (B3416737) glycol (PEG) and its derivatives requires robust analytical techniques. Due to the lack of a strong chromophore in many PEG compounds, standard UV detection in HPLC can be challenging.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of PEGylated molecules.[5][6]

A representative experimental protocol for the purity assessment of a PEG derivative like Cyclohexane-PEG1-Br using Reversed-Phase HPLC (RP-HPLC) is outlined below. This method is generalized and may require optimization for specific instrumentation and sample characteristics.

Representative RP-HPLC Protocol for Purity Analysis

Objective: To determine the purity of Cyclohexane-PEG1-Br by separating the main compound from potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Detector (e.g., Charged Aerosol Detector (CAD), Refractive Index Detector (RID), or UV detector at a low wavelength if applicable)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), optional mobile phase modifier

-

Cyclohexane-PEG1-Br sample

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the Cyclohexane-PEG1-Br sample.

-

Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% TFA (optional)

-

Mobile Phase B: Acetonitrile with 0.1% TFA (optional)

-

Gradient: A time-dependent gradient from a lower to a higher concentration of Mobile Phase B (e.g., 5% to 95% B over 20 minutes). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Charged Aerosol Detector (CAD) is often suitable for PEG compounds which lack a strong UV chromophore.[3][4] If a UV detector is used, a low wavelength (e.g., < 220 nm) may be necessary.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

-

Functional Context: The PROTAC Mechanism

Cyclohexane-PEG1-Br serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The purity of the linker is crucial as impurities could lead to the formation of ineffective or off-target PROTACs.

Caption: The PROTAC mechanism of action.

Experimental Workflow for Purity Determination

The following diagram illustrates a generalized workflow for determining the purity of a chemical compound like Cyclohexane-PEG1-Br using HPLC.

Caption: A generalized workflow for HPLC-based purity analysis.

References

The Core Principles of PROTAC-Mediated Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven pharmacology to an event-driven mechanism that hijacks the cell's own machinery to eliminate disease-causing proteins.[1] Unlike conventional small molecule inhibitors that block a protein's function, PROTACs are designed to induce the degradation of a target protein, offering the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[2] This in-depth guide elucidates the fundamental principles of PROTAC-mediated protein degradation, providing a technical overview of the mechanism, key components, and the experimental methodologies used to characterize these powerful molecules.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity-induced event triggers the transfer of ubiquitin from the E3 ligase to the POI.[2][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.[2][4] Following degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[3]

The ubiquitin-proteasome system (UPS) is a highly regulated pathway responsible for maintaining protein homeostasis in eukaryotic cells.[3][6] It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3][6] The specificity of this system is largely determined by the more than 600 E3 ligases encoded in the human genome, each responsible for recognizing specific substrate proteins.[7] PROTAC technology leverages this specificity by co-opting a particular E3 ligase to recognize and target a desired protein for degradation.[8]

Key Components of a PROTAC

The modular nature of PROTACs allows for their rational design and optimization. Each component plays a critical role in the efficiency and selectivity of protein degradation.

-

Protein of Interest (POI) Ligand: This "warhead" binds to the target protein. The affinity of this ligand for the POI is a factor in degradation efficiency, but high affinity is not always necessary for potent degradation.[9]

-

E3 Ligase Ligand: This "anchor" recruits the E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[7][10]

-

Linker: The linker connects the POI and E3 ligase ligands. Its length, composition, and attachment points are crucial for the stability and cooperativity of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[5]

Quantitative Analysis of PROTAC Activity

The development of effective PROTACs relies on the quantitative assessment of their biochemical and cellular activities. Key parameters include binding affinities for the individual proteins and the ternary complex, as well as the efficiency of protein degradation.

Table 1: Quantitative Data for Representative PROTACs

| PROTAC | Target Protein (POI) | E3 Ligase | Binary Binding Affinity (KD) POI (nM) | Binary Binding Affinity (KD) E3 Ligase (nM) | Ternary Complex Cooperativity (α) | Cellular Degradation (DC50, nM) |

| MZ1 | BRD4BD2 | VHL | 1 (SPR), 4 (ITC)[11][12] | 29 (SPR), 66 (ITC)[11][12] | 15 (ITC), 26 (SPR)[9] | ~3 (in HEK293 cells) |

| ARV-771 | BRD4 | VHL | Not specified | Not specified | Not specified | 4.7 (in LNCaP cells) |

| dBET1 | BRD4 | CRBN | Not specified | Not specified | Not specified | 1.8 (in MOLM13 cells) |

| BRD-5110 | PPM1D | CRBN | 1 (SPR)[11] | ~3000 (SPR)[11] | Not specified | Not specified |

| MS21 | pan-Akt | VHL | Not specified | Not specified | Not specified | 10-100 (in various cell lines)[13] |

Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. DC50 is the concentration of a PROTAC required to degrade 50% of the target protein. Cooperativity (α) is the ratio of the ternary complex affinity to the binary affinities; α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Experimental Protocols for PROTAC Characterization

A variety of in vitro and cellular assays are employed to characterize the mechanism of action and efficacy of PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to measure the formation and stability of this complex.

a) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[10]

-

Methodology:

-

Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a sensor chip.[10]

-

Flow a solution containing the PROTAC and the target protein over the sensor surface at various concentrations.[10]

-

Measure the change in the refractive index at the surface, which is proportional to the mass of molecules binding to the immobilized protein.

-

Calculate the association (kon) and dissociation (koff) rate constants to determine the binding affinity (KD).

-

To determine cooperativity, compare the binding of the target protein to the immobilized E3 ligase in the presence and absence of the PROTAC.[10]

-

b) NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

NanoBRET™ is a live-cell assay that measures protein-protein interactions.[14]

-

Methodology:

-

Genetically fuse one of the interacting proteins (e.g., the POI) to a NanoLuc® luciferase (the energy donor) and the other protein (e.g., the E3 ligase) to a HaloTag® protein (the energy acceptor).[14]

-

Express these fusion proteins in cells.

-

Add the PROTAC to the cells, followed by the NanoBRET™ substrate and the HaloTag® ligand.

-

If the PROTAC brings the POI and E3 ligase into close proximity (<10 nm), energy transfer will occur from the NanoLuc® luciferase to the HaloTag® ligand, resulting in a detectable BRET signal.[15]

-

The BRET ratio (acceptor emission / donor emission) is proportional to the extent of ternary complex formation.[15]

-

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[5]

-

Methodology:

-

Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, and the purified POI in a reaction buffer.[5]

-

Add the PROTAC at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C to allow for ubiquitination to occur.

-

Stop the reaction and analyze the results by Western blot using an antibody specific for the POI.

-

The appearance of higher molecular weight bands corresponding to polyubiquitinated POI indicates successful PROTAC-mediated ubiquitination.[5]

-

Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment in cells.[11]

-

Methodology:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of PROTAC concentrations for a specified time course.[11]

-

Lyse the cells and quantify the total protein concentration in each lysate.[11]

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[11]

-

Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme for detection.[11]

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[16]

-

Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 value.[16]

-

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, offering a powerful strategy for targeted protein degradation. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and the mechanism of PROTAC action is essential for the successful design and development of these novel therapeutics. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of PROTACs, from initial binding events to cellular protein degradation. As research in this field continues to advance, the systematic application of these quantitative approaches will be crucial for unlocking the full therapeutic potential of PROTACs in a wide range of diseases.

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. benchchem.com [benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. aragen.com [aragen.com]

- 11. benchchem.com [benchchem.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Recruiter's Gambit: An In-Depth Technical Guide to E3 Ligase Recruitment for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitin-Proteasome System as a Therapeutic Target

The cellular machinery for maintaining protein homeostasis is a complex and elegant system. At its core lies the Ubiquitin-Proteasome System (UPS), responsible for the degradation of approximately 80-90% of the intracellular proteome.[1] This process is not random; it is a highly specific and regulated cascade that tags unwanted or damaged proteins for destruction. The specificity of this system is conferred by a diverse family of over 600 E3 ubiquitin ligases, which act as the primary substrate recognition components.[2][3][4][5]

The therapeutic potential of hijacking this natural disposal system has led to the development of novel drug modalities, primarily Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[6][7][8] Unlike traditional inhibitors that function through occupancy-driven pharmacology, these molecules are event-driven, acting catalytically to induce the degradation of target proteins.[6][9] This guide provides a technical overview of the mechanisms of E3 ligase recruitment, quantitative data on prominent degrader systems, detailed experimental protocols for their characterization, and visual workflows to guide research and development.

Core Mechanisms of E3 Ligase Recruitment

The recruitment of an E3 ligase to a specific protein of interest (POI) that is not its natural substrate is the central principle of targeted protein degradation (TPD). This is primarily achieved through two classes of small molecules: PROTACs and molecular glues.

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules composed of three distinct parts: a ligand that binds the POI, a ligand that recruits a specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[6][] The PROTAC simultaneously binds to both the POI and the E3 ligase, inducing the formation of a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6]

Molecular Glues: These are typically smaller, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a "neo-substrate."[9][11][12] They achieve this by binding to the E3 ligase and altering its surface conformation, creating a novel interface that can be recognized by the target protein.[12] The most well-known examples are the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which recruit the transcription factors IKZF1 and IKZF3 to the E3 ligase CRBN for degradation.[13][14][15][16]

The formation of a stable and productive ternary complex is the critical event for successful degradation. The stability and kinetics of this complex are influenced by factors such as the specific E3 ligase, the binding affinities of the individual ligands, the length and composition of the PROTAC linker, and the concept of cooperativity—the extent to which the binding of one protein to the degrader influences the binding of the second protein.[17]

Data Presentation: Quantitative Analysis of Degraders

The efficacy of a degrader is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the percentage of protein degraded at saturating concentrations.[3]

Table 1: Quantitative Degradation Data for BRD4-Targeting PROTACs

This table summarizes the performance of well-characterized PROTACs targeting the BRD4 protein, recruiting either the VHL or CRBN E3 ligase.

| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |

| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [3] |

| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3] |

| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [3] |

| dBET1 | CRBN | BRD4 | BL cells | < 1 nM | Not Reported | [18] |

| QCA-276 derivative | CRBN | BRD4 | RS4;11 leukaemia cells | 51 pM | Not Reported | [18] |

Table 2: Quantitative Degradation Data for IKZF1/3-Targeting Molecular Glues

This table summarizes the performance of immunomodulatory drugs (IMiDs) that act as molecular glues to degrade the transcription factors IKZF1 and IKZF3.

| Molecular Glue | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference(s) |